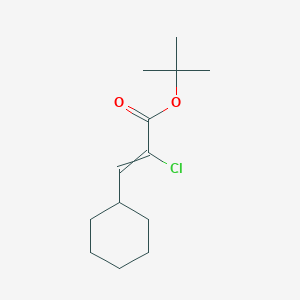![molecular formula C18H17ClN4O2 B14485182 N-[(2-chloro-1-propylindol-3-yl)methylideneamino]-3-nitroaniline CAS No. 64209-15-0](/img/structure/B14485182.png)
N-[(2-chloro-1-propylindol-3-yl)methylideneamino]-3-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-chloro-1-propylindol-3-yl)methylideneamino]-3-nitroaniline is an organic compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in natural products and drugs, playing a crucial role in cell biology . This compound is characterized by its unique structure, which includes a chloro-substituted indole moiety and a nitroaniline group.
Vorbereitungsmethoden
The synthesis of N-[(2-chloro-1-propylindol-3-yl)methylideneamino]-3-nitroaniline typically involves multiple steps. One common method includes the nucleophilic substitution on a suitably positioned chloroquinoline . The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Analyse Chemischer Reaktionen
N-[(2-chloro-1-propylindol-3-yl)methylideneamino]-3-nitroaniline undergoes various chemical reactions, including:
Substitution Reactions: These reactions involve the replacement of one functional group with another.
Oxidation and Reduction Reactions: These reactions involve the gain or loss of electrons, respectively.
Elimination Reactions: These reactions result in the formation of double bonds by removing atoms or groups from the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-[(2-chloro-1-propylindol-3-yl)methylideneamino]-3-nitroaniline has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of N-[(2-chloro-1-propylindol-3-yl)methylideneamino]-3-nitroaniline involves its interaction with specific molecular targets and pathways. The compound’s indole moiety allows it to interact with various enzymes and receptors, influencing cellular processes and biochemical pathways . The exact mechanism may vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
N-[(2-chloro-1-propylindol-3-yl)methylideneamino]-3-nitroaniline can be compared with other indole derivatives, such as:
These compounds share similar structural features but differ in their specific functional groups and applications
Eigenschaften
CAS-Nummer |
64209-15-0 |
|---|---|
Molekularformel |
C18H17ClN4O2 |
Molekulargewicht |
356.8 g/mol |
IUPAC-Name |
N-[(2-chloro-1-propylindol-3-yl)methylideneamino]-3-nitroaniline |
InChI |
InChI=1S/C18H17ClN4O2/c1-2-10-22-17-9-4-3-8-15(17)16(18(22)19)12-20-21-13-6-5-7-14(11-13)23(24)25/h3-9,11-12,21H,2,10H2,1H3 |
InChI-Schlüssel |
BWLYEEZIDVUXEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C2=CC=CC=C2C(=C1Cl)C=NNC3=CC(=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


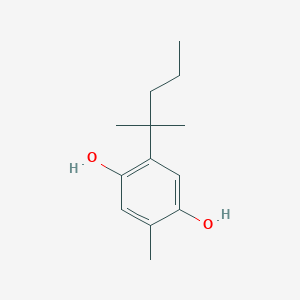
![1-(2-{3-[4-(1H-Benzimidazol-2-yl)quinolin-2-yl]phenyl}hydrazinylidene)naphthalen-2(1H)-one](/img/structure/B14485117.png)
![1-[(2-Hydroxyethyl)amino]-3-[(1H-inden-4-yl)oxy]propan-2-ol](/img/structure/B14485129.png)
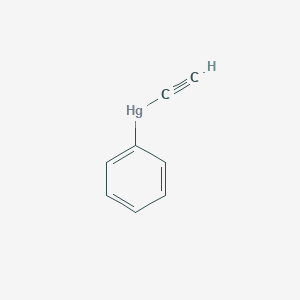
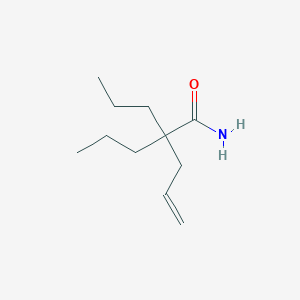
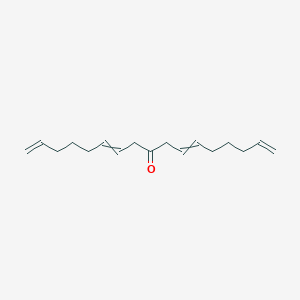

![{[(4-Methoxyphenyl)sulfanyl]methylidene}propanedinitrile](/img/structure/B14485165.png)

![2,6-Pyridinediamine, 3-[(4-methoxyphenyl)azo]-, monohydrochloride](/img/structure/B14485173.png)
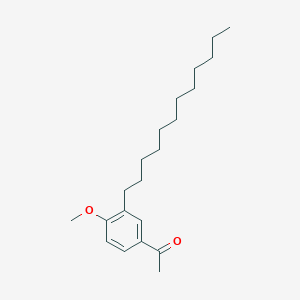
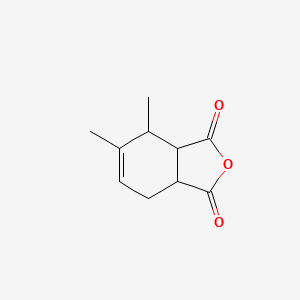
![Diethyl {3-cyano-3-[(trimethylsilyl)oxy]butyl}phosphonate](/img/structure/B14485190.png)
